Chemical structure and physicochemical properties of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid
Chemical structure and physicochemical properties of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid
An In-depth Technical Guide to 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological significance of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust and scientifically grounded perspective. We will delve into a plausible synthetic route, discuss its key structural features, and extrapolate potential areas of biological investigation based on its chemical motifs.
Introduction and Chemical Identity
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is a derivative of phenylacetic acid, a compound with a well-documented presence in biological systems and as a scaffold in medicinal chemistry.[1] The core structure features a phenylacetic acid moiety, which is known to be a metabolite of phenylalanine and a building block for various pharmaceuticals.[1][2] This core is substituted at the para-position of the phenyl ring with a 3-methylbut-2-enamido group, also known as a prenyl or senecioyl group. This addition introduces an unsaturated amide linkage, which can significantly influence the molecule's physicochemical properties and biological activity.
The compound's systematic IUPAC name is 2-[4-(3-methylbut-2-enamido)phenyl]acetic acid. It is identified by the CAS Number 1038334-99-4.[3][4] Despite its commercial availability from several suppliers for research purposes, there is a notable absence of published experimental data regarding its detailed physicochemical characteristics and biological profile.[5] This guide aims to bridge this gap by providing a thorough analysis based on its constituent chemical features.
Chemical Structure and Molecular Descriptors
The chemical structure of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid combines a hydrophilic carboxylic acid group with a more lipophilic N-acylated aromatic ring. This amphipathic nature is a common feature in many biologically active molecules.
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Molecular Formula: C₁₃H₁₅NO₃[3]
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Molecular Weight: 233.26 g/mol [3]
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Canonical SMILES: CC(=CC(=O)NC1=CC=C(C=C1)CC(=O)O)C[5]
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InChI Key: RRPPJKQGVAMRMU-UHFFFAOYSA-N[5]
The structure is characterized by a central benzene ring, substituted at positions 1 and 4. The acetic acid group at position 1 provides an acidic center, while the N-acyl group at position 4 introduces a planar amide bond with restricted rotation, which can be crucial for specific interactions with biological targets. The prenyl group itself is a common motif in natural products and is known to participate in various biological interactions.
Caption: 2D Chemical Structure of the molecule.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for any research and development application, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of experimentally determined data for 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid, the following table includes predicted values and data for the parent compound, 4-aminophenylacetic acid, for comparative purposes.
| Property | Value for 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid | Value for 4-Aminophenylacetic Acid (for comparison) | Significance in Drug Development |
| Melting Point (°C) | Data not available | 201 (decomposes)[6] | Influences solubility, stability, and formulation. |
| Boiling Point (°C) | Data not available | Not applicable (decomposes) | Relevant for purification and stability at high temperatures. |
| Water Solubility | Predicted to be low | Very soluble[7] | Affects bioavailability and formulation options. The N-acylation is expected to significantly decrease water solubility compared to the parent amine. |
| logP (Octanol/Water Partition Coefficient) | 2.0 (XlogP, predicted)[5] | 0.22 (estimated)[7] | A measure of lipophilicity. A logP of 2.0 suggests moderate lipophilicity and good potential for membrane permeability. |
| pKa | Data not available (carboxylic acid pKa estimated to be around 4-5) | pK1: 3.60, pK2: 5.26[7] | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport. |
The predicted XlogP of 2.0 suggests that the molecule has a balanced lipophilicity, which is often a desirable characteristic for orally administered drugs. The carboxylic acid moiety will be ionized at physiological pH, which will enhance its aqueous solubility compared to a non-ionizable analogue.
Proposed Synthesis Protocol
While a specific published synthesis for 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is not available, a plausible and efficient synthetic route can be designed based on well-established amidation reactions. The most direct approach involves the acylation of 4-aminophenylacetic acid with a suitable derivative of 3-methylbut-2-enoic acid.
Caption: Proposed Synthesis Workflow.
Rationale for Experimental Choices
This proposed synthesis is an N-acylation reaction, a robust and widely used transformation in organic chemistry.
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Starting Materials: 4-Aminophenylacetic acid is a commercially available and relatively inexpensive starting material.[7] 3,3-Dimethylacryloyl chloride (also known as senecioyl chloride) is the acid chloride of 3-methylbut-2-enoic acid and is a suitable acylating agent for this reaction. The use of an acid chloride provides high reactivity.
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Solvent: Anhydrous tetrahydrofuran (THF) is chosen as the solvent because it is aprotic and will not react with the acid chloride. It is also effective at dissolving both the starting material (with the aid of a base) and the intermediate N-acylated product.
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Base: Triethylamine (TEA) is a non-nucleophilic organic base. Its role is twofold: first, to deprotonate the ammonium salt that may be present in the 4-aminophenylacetic acid, and second, to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
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Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive acid chloride. Allowing the reaction to warm to room temperature ensures its completion.
Step-by-Step Experimental Procedure
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Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminophenylacetic acid (1.0 eq).
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Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to form a suspension.
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Basification: Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained. Cool the reaction mixture to 0°C in an ice bath.
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Acylation: Dissolve 3,3-dimethylacryloyl chloride (1.1 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture to pH 2-3 with 1M hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid.
Potential Biological Activities and Areas for Research
While no specific biological studies on 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid have been published, its structural components suggest several avenues for investigation.
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Anti-inflammatory Activity: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, the well-known NSAID, diclofenac, is a derivative of phenylacetic acid. The anti-inflammatory activity of related N-acyl phenylacetic acid derivatives has also been reported.
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Antimicrobial Properties: Phenylacetic acid itself exhibits antibacterial and antifungal activity.[1][4] It is plausible that the introduction of the lipophilic prenyl group could modulate this activity, potentially enhancing its efficacy against certain microbial strains.
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Anticancer Activity: Some derivatives of phenylacetic acid have been investigated for their potential as anticancer agents.[2] The prenyl group is also found in many natural products with cytotoxic and anticancer properties. Therefore, evaluating the antiproliferative effects of this compound against various cancer cell lines would be a worthwhile endeavor.
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Enzyme Inhibition: The structure of this molecule makes it a potential candidate for enzyme inhibition studies. The carboxylic acid could interact with cationic residues in an active site, while the aromatic and prenyl groups could engage in hydrophobic and van der Waals interactions.
Conclusion
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is a molecule with a scientifically interesting structure that combines the well-known phenylacetic acid scaffold with a biologically relevant prenylamide moiety. Although there is a lack of published experimental data for this specific compound, this guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, and a detailed, plausible synthetic protocol. The analysis of its structural features suggests promising avenues for future research into its potential biological activities, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer applications. This document serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery.
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